molecular formula C14H14Cl2N2OS B3017022 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 391228-64-1

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B3017022
CAS No.: 391228-64-1
M. Wt: 329.24
InChI Key: QASULSILFGTNJL-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a structurally complex small molecule featuring a thiazole core substituted with a 2,5-dichlorophenyl group at the 4-position and a 2,2-dimethylpropanamide moiety at the 2-position. The dichlorophenyl group likely enhances lipophilicity and metabolic stability, while the propanamide substituent may influence hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-14(2,3)12(19)18-13-17-11(7-20-13)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASULSILFGTNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine or alcohol derivatives .

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Thiazole Positions) logP Hydrogen Bond Acceptors Reference
Target Compound C₁₄H₁₅Cl₂N₂OS 4-(2,5-dichlorophenyl), 2-propanamide ~4.2* 3 Inferred
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide C₁₃H₁₄N₂OS 4-(2,5-dimethylphenyl), 2-acetamide 3.67 3
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide C₁₄H₁₆Cl₂N₂OS 4-(chloromethyl), 2-acetamide ~3.8* 3
N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide C₂₅H₂₀Cl₂N₂O₃S₂ 4-(2,5-dichlorophenyl), 2-acetamide (additional phenyl and sulfonyl groups) ~5.1* 5

Notes:

  • logP : The target compound’s logP is estimated to be higher than its dimethylphenyl analog (3.67, ) due to the electron-withdrawing Cl substituents, which increase hydrophobicity.
  • Hydrogen Bonding : The acetamide/propanamide group in all compounds provides hydrogen-bonding capacity (~3 acceptors), critical for target binding.

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound notable for its diverse biological activities. This compound belongs to the thiazole derivatives class, which are widely recognized for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14Cl2N2OS
  • Molecular Weight : 413.31966 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring and a dichlorophenyl moiety, contributing to its unique chemical properties and biological interactions.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:

  • Case Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds containing thiazole rings are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Findings : In vitro studies showed that certain thiazole derivatives reduced the production of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for anti-inflammatory activity .

Anticancer Activity

Thiazole derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells.

  • Case Study : A study focusing on related thiazole compounds reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways through caspase activation .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies typically focus on:

  • Binding Affinity : Research indicates that similar compounds can bind effectively to enzymes involved in disease pathways.
Compound NameStructural FeaturesBiological Activity
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamideContains a dichlorophenyl and thiazole moietyAntimicrobial activity
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acidThiazole ring with carboxylic acid functionalityAnti-inflammatory properties
N-(1,3-Thiazol-2-yl)benzenesulfonamideThiazole linked to a sulfonamide groupAnticancer activity

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